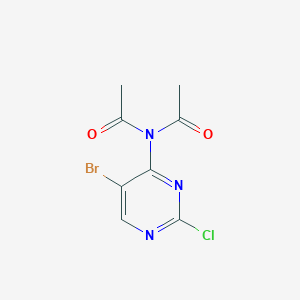

N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide

Description

N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide (CAS: 1630906-79-4) is a halogenated pyrimidine derivative with the molecular formula C₈H₇N₃O₂ClBr and a molecular weight of 309.53 g/mol. Its structure features a pyrimidine ring substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively, and two acetyl groups attached to the nitrogen at position 4 . This compound is part of a broader class of acetamide-functionalized heterocycles, which are of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN3O2/c1-4(14)13(5(2)15)7-6(9)3-11-8(10)12-7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAJOGQYUAOSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=NC(=NC=C1Br)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204831 | |

| Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630906-79-4 | |

| Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide typically involves the reaction of 5-bromo-2-chloropyrimidine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation of the pyrimidine ring. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate heating conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Intermediates in Drug Synthesis

N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been linked to the preparation of Etravirine, an antiretroviral medication used in the treatment of HIV. The synthesis involves several steps where this compound acts as a crucial building block .

Cancer Treatment Research

Recent studies have indicated that compounds related to N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide may possess anti-cancer properties, particularly against cancers exhibiting mutations in the epidermal growth factor receptor (EGFR). Research suggests that derivatives of this compound can inhibit mutant EGFR proteins, which are implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Case Study: EGFR Mutant Inhibition

A study highlighted the use of pyrimidine derivatives similar to N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide in targeting EGFR mutations. The findings demonstrated significant inhibition of tumor growth in preclinical models, suggesting potential for therapeutic application in treating resistant forms of lung cancer .

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Acts as an intermediate for synthesizing Etravirine and other pharmaceuticals |

| Cancer Treatment | Potential for inhibiting mutant EGFR proteins; relevant for NSCLC and other cancers |

| Research Chemical | Utilized in laboratories for various chemical syntheses and biological studies |

Mechanism of Action

The mechanism of action of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the pyrimidine derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine Rings

a) N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide (CAS: 934236-39-2)

- Molecular Formula : C₆H₅BrClN₃O

- Key Differences: Lacks the second acetyl group, resulting in a simpler structure.

- Applications : Used as an intermediate in the synthesis of agrochemicals or pharmaceuticals .

b) N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)acetamide (CAS: 74856-68-1)

- Molecular Formula : C₁₂H₁₀BrN₃O₂

- Key Differences : Incorporates a phenyl group at position 6 and a ketone at position 3. The phenyl group enhances hydrophobicity, while the ketone introduces hydrogen-bonding capability .

c) N-(2-Bromo-5-chloro-4-methylphenyl)acetamide (CAS: 116010-06-1)

- Molecular Formula: C₉H₉BrClNO

- Key Differences: Replaces the pyrimidine ring with a substituted benzene ring.

Heterocyclic Core Modifications

a) N-(4-Methylpyridin-2-yl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide

- Structure : Features a pyridine ring linked to a pyrimidine via a sulfanyl-acetamide bridge.

- Key Differences : The sulfanyl group enhances electron-withdrawing effects, while pyridine introduces basicity. This compound was synthesized for crystallographic studies, highlighting its structural rigidity .

b) N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide (CAS: 2028305-69-1)

- Molecular Formula : C₉H₇BrFN₂O₂

- Key Differences : Contains a bromoacetyl group on a fluoropyridine core. The fluorine atom increases electronegativity, influencing binding affinity in drug design .

b) NMR Spectroscopy

- Target Compound : Expected ¹H-NMR signals for pyrimidine protons (δ 8.5–9.0 ppm) and acetyl groups (δ 2.0–2.5 ppm).

- Analogues :

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data is available, but tools like SHELXL and ORTEP-3 () are commonly used for similar structures.

- Analogues: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Exhibits planar pyrimidine and pyridine rings with a dihedral angle of 15.2° between them, stabilized by hydrogen bonding . Ring puckering parameters () could be applied to compare non-planar distortions in pyrimidine derivatives.

Market and Industrial Relevance

| Compound | CAS | Suppliers | Status | Key Applications |

|---|---|---|---|---|

| Target Compound | 1630906-79-4 | 1 | Discontinued | Research intermediate |

| N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | 934236-39-2 | 2+ | Available | Agrochemical synthesis |

| N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | 116010-06-1 | 1+ | Available | Pharmaceutical research |

- Trends : Bromo- and chloro-substituted acetamides are prioritized for their versatility in cross-coupling reactions, though supply chain limitations exist for complex derivatives .

Biological Activity

N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is a compound that belongs to the class of pyrimidine derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₈H₇BrClN₃O₂

- Molecular Weight : 292.52 g/mol

- CAS Number : 1630906-79-4

- Purity : ≥97%

This compound features a pyrimidine ring substituted with bromine and chlorine, which are known to influence its biological properties.

Antimicrobial Activity

Pyrimidine derivatives, including N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide, have shown promising antimicrobial properties. In studies assessing antimicrobial efficacy against various pathogens, compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Activity |

|---|---|---|

| N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | Staphylococcus aureus | Effective |

| N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | Escherichia coli | Moderate |

The presence of halogen substituents (bromine and chlorine) often enhances lipophilicity, facilitating better membrane penetration and thereby increasing antimicrobial efficacy .

Anti-inflammatory Effects

Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that certain pyrimidine compounds significantly reduce the production of pro-inflammatory mediators.

For instance, compounds structurally related to N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide were tested for their ability to inhibit COX enzymes:

| Compound | COX Inhibition IC₅₀ (µM) |

|---|---|

| Compound A (similar structure) | 0.04 ± 0.01 |

| N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | TBD |

The anti-inflammatory activity is attributed to the modulation of eicosanoid synthesis, which plays a crucial role in inflammatory responses .

Case Studies

- Antimicrobial Study : A recent study investigated the antimicrobial potential of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential utility in treating infections caused by these pathogens.

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of related pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced edema, comparable to standard anti-inflammatory drugs like indomethacin.

Structure-Activity Relationship (SAR)

The biological activities of pyrimidine derivatives are often influenced by their structural features. Key factors include:

- Substituent Position : The position and nature of substituents on the pyrimidine ring can dramatically affect biological activity.

- Electronic Effects : Electron-withdrawing groups (like bromine and chlorine) enhance the reactivity and interaction with biological targets.

Preliminary SAR studies suggest that modifications at specific positions on the pyrimidine ring can optimize both antimicrobial and anti-inflammatory activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.